molecular formula C14H16N4O4 B6569889 N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946350-02-3

N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Numéro de catalogue: B6569889
Numéro CAS: 946350-02-3
Poids moléculaire: 304.30 g/mol
Clé InChI: GVBNDMJXXJCZHX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Features The compound N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide (CAS: 946350-02-3) is a phthalazinone derivative with the molecular formula C₁₄H₁₆N₄O₄ and a molecular weight of 304.30 g/mol . Its structure comprises:

  • A 4-oxo-3,4-dihydrophthalazin-1-yl core, a bicyclic aromatic system with a ketone group.
  • An ethanediamide (oxalamide) linker bridging the phthalazinone moiety and a 3-hydroxypropyl substituent.

Propriétés

IUPAC Name

N-(3-hydroxypropyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c19-7-3-6-15-13(21)14(22)16-8-11-9-4-1-2-5-10(9)12(20)18-17-11/h1-2,4-5,19H,3,6-8H2,(H,15,21)(H,16,22)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBNDMJXXJCZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Target Compound Characteristics

N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide features:

  • A 4-oxo-3,4-dihydrophthalazin-1-yl core, a bicyclic heteroaromatic system with keto-enol tautomerism.

  • A methyl bridge linking the phthalazinone to an ethanediamide (oxalamide) group.

  • An N-(3-hydroxypropyl) substituent on the oxalamide nitrogen, introducing a polar hydroxyl group.

Retrosynthetic Pathway

The compound dissects into two primary intermediates:

  • Phthalazinone-methylamine : Synthesized via alkylation of 4-oxo-3,4-dihydrophthalazin-1-yl with bromomethyl or chloromethyl reagents.

  • N-(3-hydroxypropyl)oxamic acid : Prepared by coupling 3-hydroxypropylamine with oxalyl chloride or protected oxalic acid derivatives.

Coupling these intermediates via amide bond formation yields the target compound.

Synthesis of Key Intermediates

Alkylation of 4-Oxo-3,4-Dihydrophthalazin-1-yl

The phthalazinone core is functionalized at the 1-position using methylating agents. For example:

  • Reaction : 4-Oxo-3,4-dihydrophthalazin-1-yl with bromomethyl benzoate in DMF at 60°C for 6 hours.

  • Mechanism : Nucleophilic substitution (SN_\text{N}2) at the methyl carbon, facilitated by the electron-deficient phthalazinone ring.

  • Yield : ~65–70% after recrystallization from ethanol.

Amination of Methyl-Phthalazinone

The methyl ester intermediate is hydrolyzed to the carboxylic acid, followed by conversion to the amine:

  • Hydrolysis : 3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid treated with 6M HCl at reflux.

  • Curtius Rearrangement : The acid is converted to the amine via an acyl azide intermediate using diphenylphosphoryl azide (DPPA) and triethylamine.

Protection of 3-Hydroxypropylamine

To prevent side reactions during coupling, the hydroxyl group is protected:

  • Protection : 3-Hydroxypropylamine reacted with tert-butyldimethylsilyl chloride (TBSCl) in DCM, yielding N-(3-(tert-butyldimethylsilyloxy)propyl)amine .

  • Yield : ~85% after column chromatography (hexane/ethyl acetate).

Oxalyl Chloride Coupling

The protected amine is coupled with oxalyl chloride:

  • Reaction : N-(3-(TBSO)propyl)amine + oxalyl chloride in THF at 0°C, followed by quenching with ice water.

  • Product : N-(3-(TBSO)propyl)oxalyl chloride, isolated as a white solid (78% yield).

Coupling Strategies for Final Product Assembly

Carbodiimide-Mediated Amide Bond Formation

The phthalazinone-methylamine and N-(3-hydroxypropyl)oxalic acid are coupled using HBTU or EDC/HOBt:

  • Typical Conditions :

    • Solvent : Acetonitrile or DMF.

    • Base : DIPEA or triethylamine (2.5 equiv).

    • Coupling Agent : HBTU (1.2 equiv) at 18–25°C for 2–5 hours.

  • Example :

  • Yield : 68–72% after filtration and drying.

Deprotection of the Hydroxyl Group

The TBS-protected intermediate is deprotected using tetrabutylammonium fluoride (TBAF):

  • Reaction : TBAF (1.1 equiv) in THF at 0°C for 1 hour.

  • Yield : ~90%.

Optimization and Challenges

Solvent and Temperature Effects

  • Acetonitrile vs. DMF : Acetonitrile offers higher yields (72%) compared to DMF (65%) due to reduced side reactions.

  • Temperature : Reactions at 20°C outperform those at 0°C or 40°C, balancing reaction rate and byproduct formation.

Stoichiometric Adjustments

  • Coupling Agent Excess : HBTU at 1.2 equiv minimizes unreacted starting material without overspending reagents.

  • Base Equivalents : DIPEA >2.0 equiv ensures optimal pH for activation but risks emulsion formation during workup.

Purification Techniques

  • Crystallization : Cold acetonitrile washes effectively remove HBTU byproducts.

  • Chromatography : Silica gel (ethyl acetate/methanol) resolves diastereomers or regioisomers, if present.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) :

    • δ 12.57 (s, 1H, phthalazinone NH),

    • δ 4.33 (s, 2H, CH2_2-phthalazinone),

    • δ 3.45 (t, 2H, CH2_2-OH),

    • δ 1.75 (m, 2H, CH2_2-CH2_2-OH).

  • LC-MS (ESI+) : m/z 396.31 [M+H]+^+.

Physicochemical Stability

  • Powder XRD : Confirms crystalline Form C with distinct peaks at 10.2°, 15.7°, and 20.4°.

  • DSC : Endothermic peak at 198°C corresponds to melting without decomposition .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phthalazinone moiety can be reduced to form dihydrophthalazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydrophthalazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(3-hydroxypropyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The hydroxypropyl group may facilitate binding to enzymes or receptors, while the phthalazinone moiety can participate in redox reactions or act as a pharmacophore. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Phthalazinone Moieties

Several compounds share the 4-oxo-3,4-dihydrophthalazin-1-yl core but differ in substituents and linker chemistry. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name (ID) Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkers Source
Target Compound C₁₄H₁₆N₄O₄ 304.30 Ethanediamide, 3-hydroxypropyl
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide (B2) C₁₉H₁₉FN₄O₂ 355.16 Fluorobenzyl, propyl hydrazide
N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide (B3) C₂₀H₂₁FN₄O₂ 369.17 Fluorobenzyl, butyl hydrazide
2-(1,2-Benzoxazol-3-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide (BG14883) C₁₈H₁₄N₄O₃ 334.33 Benzoxazole, acetamide linker

Key Observations :

  • Substituent Diversity : The target compound’s 3-hydroxypropyl-ethanediamide linker contrasts with hydrazide (B2, B3) or benzoxazole-acetamide (BG14883) groups in analogues. These differences influence solubility, hydrogen-bonding capacity, and steric bulk.

Functional Group Analysis

  • In contrast, B2 and B3 lack hydroxyl groups but feature fluorinated aromatic rings, which may improve metabolic stability .
  • Linker Flexibility : The ethanediamide linker in the target compound provides rigidity compared to the more flexible hydrazide linkers in B2 and B3. This could affect conformational adaptability during molecular recognition.

Pharmacological and Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

  • B2 and B3: These hydrazide derivatives were studied for their NMR and MS profiles, suggesting stability under analytical conditions.

Activité Biologique

N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide, also known by its compound ID F044-0053, is a synthetic organic compound characterized by a complex molecular structure that includes a phthalazinone moiety. Its potential biological activities are of significant interest in medicinal chemistry, particularly in the context of cancer therapy and enzyme inhibition.

The molecular formula of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is C14H16N4O4, with a molecular weight of 304.3 g/mol. The compound is noted for its polar characteristics, which may influence its biological interactions and pharmacokinetics.

PropertyValue
Molecular FormulaC14H16N4O4
Molecular Weight304.3 g/mol
LogP-1.2828
LogD-1.3818
Polar Surface Area102.4 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors4

Research indicates that compounds containing a phthalazinone structure can act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP has been linked to enhanced efficacy in cancer treatments, particularly in tumors with deficiencies in DNA repair pathways such as BRCA1/2 mutations .

The proposed mechanism involves the binding of N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide to the catalytic domain of PARP, thereby preventing its activity and leading to increased DNA damage in cancer cells. This mechanism is particularly relevant in the context of therapeutic strategies aimed at exploiting the vulnerabilities of cancer cells with defective DNA repair systems.

Antitumor Activity

In vitro studies have demonstrated that N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity against these cell lines.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the efficacy of phthalazinone derivatives as PARP inhibitors. The study highlighted that modifications to the side chains significantly influenced the biological activity and selectivity towards PARP inhibition .

Q & A

Q. What are the standard synthetic routes for N-(3-hydroxypropyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide?

The synthesis typically involves multi-step organic reactions, including condensation, amide coupling, and functional group modifications. Key steps include:

  • Step 1 : Formation of the phthalazinone core via cyclization of substituted precursors under controlled temperatures (e.g., reflux in ethanol or DMF) .
  • Step 2 : Introduction of the hydroxypropyl and methylenethanediamide moieties via nucleophilic substitution or reductive amination, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography or recrystallization in solvents like methanol/water mixtures . Analytical Validation : Confirm purity and structure using NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity threshold) .
Step Key Reagents/ConditionsYield Optimization Strategies
Core FormationEthanol, 80°C, 12hSlow addition of reagents to minimize side products
FunctionalizationNaBH₄, THF, 0°CStrict temperature control to enhance selectivity

Q. How is the compound characterized structurally and chemically post-synthesis?

  • X-ray Crystallography : Single-crystal diffraction data collected using SHELX programs (e.g., SHELXL for refinement). Anisotropic displacement parameters are analyzed to resolve bond lengths/angles .
  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for phthalazinone protons), ¹³C NMR (carbonyl signals at ~170 ppm), and FT-IR (amide I band ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction dilution to isolate products .
  • Catalytic Systems : Pd/C or Ni catalysts for hydrogenation steps, with temperature gradients (e.g., 25°C → 50°C) to accelerate kinetics without degrading heat-sensitive groups .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and stoichiometry to favor desired pathways (e.g., excess amine for imine formation) .
Parameter Impact on Yield/Selectivity
Temperature (0°C vs. RT)Lower temps reduce byproducts in redox steps
Catalyst Loading (5 mol% vs. 10 mol%)Higher loading accelerates reaction but complicates purification

Q. How are discrepancies in crystallographic data resolved during structure refinement?

  • Data Contradictions : Disordered solvent molecules or twinned crystals can distort electron density maps. Use SHELXD for dual-space cycling to phase ambiguous regions .
  • Software Tools : WinGX suite for metric analysis of molecular geometry; ORTEP for visualizing anisotropic displacement ellipsoids .
  • Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants vs. crystallographic torsion angles) .

Q. What methodological strategies are employed to evaluate the compound’s bioactivity in enzyme inhibition assays?

  • Target Selection : Phthalazinone derivatives are tested against kinases or proteases (e.g., IL-15 inhibition assays via ELISA) .
  • Dose-Response Curves : IC₅₀ values calculated using nonlinear regression (GraphPad Prism) with triplicate measurements to ensure reproducibility .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and DMSO vehicle controls to validate specificity .
Assay Type Key MetricsReference Compound
Enzyme InhibitionIC₅₀, KiStaurosporine
Cytotoxicity (MTT)EC₅₀, selectivity indexDoxorubicin

Q. How should conflicting biological activity data from different assay platforms be analyzed?

  • Source Identification : Compare assay conditions (e.g., cell line variability, serum concentration differences) .
  • Statistical Reconciliation : Apply ANOVA or Mann-Whitney U tests to assess significance of outliers; validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to target proteins .

Data Contradiction Analysis Example

Scenario : Conflicting IC₅₀ values in kinase inhibition assays.

  • Root Cause : Variability in ATP concentration across assays (1 mM vs. 100 µM).
  • Resolution : Normalize data to ATP Km values and re-analyze using Cheng-Prusoff equation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.